molecular formula C9H10FNO4S B1331747 N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine CAS No. 670260-30-7

N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine

Cat. No.: B1331747
CAS No.: 670260-30-7
M. Wt: 247.25 g/mol
InChI Key: GKTIRCMUAIDOMF-UHFFFAOYSA-N
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Scientific Research Applications

N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine has several applications in scientific research:

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine typically involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with glycine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as continuous chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro group on the aromatic ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although these are less common for this compound.

    Condensation Reactions: The glycine moiety can react with other carboxylic acids or amines to form amide or peptide bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

    Oxidation: Strong oxidizing agents like potassium permanganate can be employed, although this is less typical.

    Condensation: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used for amide bond formation.

Major Products Formed

    Substitution: Products depend on the nucleophile used; for example, methoxy-substituted derivatives if sodium methoxide is used.

    Condensation: Formation of amides or peptides when reacted with amines or carboxylic acids.

Mechanism of Action

The mechanism of action of N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine involves its interaction with biological molecules, particularly enzymes. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The fluoro-substituted aromatic ring can enhance binding affinity through hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

    N-[(4-Chloro-2-methylphenyl)sulfonyl]glycine: Similar structure but with a chlorine atom instead of fluorine.

    N-[(4-Bromo-2-methylphenyl)sulfonyl]glycine: Contains a bromine atom instead of fluorine.

    N-[(4-Methylphenyl)sulfonyl]glycine: Lacks the halogen substituent on the aromatic ring.

Uniqueness

N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and binding affinity to biological targets compared to its chloro, bromo, or unsubstituted analogs .

Properties

IUPAC Name

2-[(4-fluoro-2-methylphenyl)sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO4S/c1-6-4-7(10)2-3-8(6)16(14,15)11-5-9(12)13/h2-4,11H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTIRCMUAIDOMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351481
Record name N-(4-Fluoro-2-methylbenzene-1-sulfonyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

670260-30-7
Record name N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=670260-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Fluoro-2-methylbenzene-1-sulfonyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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